Quinolin-2-ylboronic acid
Overview
Description
Quinolin-2-ylboronic acid is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis, due to its ability to form stable complexes with diols and other Lewis bases .
Mechanism of Action
Target of Action
Quinolin-2-ylboronic acid is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines primarily target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
This compound, like other quinolines, interacts with its targets by forming a ternary complex with a DNA molecule and the gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication in bacteria . By inhibiting the action of gyrase and topoisomerase IV enzymes, it disrupts the supercoiling and relaxation of bacterial DNA, essential processes for DNA replication and transcription .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their good oral bioavailability and wide distribution in body tissues . They are metabolized in the liver and excreted via the kidneys
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By blocking DNA replication, it prevents bacteria from multiplying, which can lead to the death of the bacterial population . This makes this compound potentially useful in treating bacterial infections.
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound . .
Biochemical Analysis
Biochemical Properties
Quinolin-2-ylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO) and kynurenine 3-monooxygenase (KMO) . These interactions are crucial for the modulation of neurotransmitter receptors and the regulation of neuroinflammatory responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the morphology and functions of astrocytes, which are critical for maintaining the homeostasis of the central nervous system . The compound can induce the expression of inflammatory cytokines, such as interleukin-1
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
Quinolin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Quinolin-2-ylboronic acid has a wide range of applications in scientific research:
Biology: It is employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Quinoline derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pyridin-2-ylboronic acid
- Thiophen-2-ylboronic acid
Comparison
Quinolin-2-ylboronic acid is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
quinolin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCQRBWSBKHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623225 | |
Record name | Quinolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-12-7 | |
Record name | Quinolin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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